2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl-
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Overview
Description
2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl- is a complex organic compound featuring a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl- typically involves multi-step organic reactions. One common approach starts with the thiophene ring, which undergoes acylation to introduce the acetic acid moiety. Subsequent steps involve the introduction of the benzamido group and the carboxylic acid group through amidation and carboxylation reactions, respectively. The methyl group is usually introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer agents.
Industry: It can be used in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneacetic acid: A simpler analog without the benzamido and carboxylic acid groups.
5-Benzamido-2-thiopheneacetic acid: Lacks the carboxylic acid and methyl groups.
4-Carboxy-3-methyl-2-thiopheneacetic acid: Missing the benzamido group.
Uniqueness
2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
By understanding the synthesis, reactions, applications, and mechanisms of 2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl-, researchers can explore its full potential in scientific and industrial contexts.
Properties
CAS No. |
105522-85-8 |
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Molecular Formula |
C15H13NO5S |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
2-benzamido-5-(carboxymethyl)-4-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C15H13NO5S/c1-8-10(7-11(17)18)22-14(12(8)15(20)21)16-13(19)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,19)(H,17,18)(H,20,21) |
InChI Key |
HYGZYOLPBRGOMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)NC(=O)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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